molecular formula C19H22BNO5 B8130726 4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane

4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane

Cat. No.: B8130726
M. Wt: 355.2 g/mol
InChI Key: SMMZAFQENVFONJ-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is a boron-containing compound that belongs to the class of dioxaborolanes These compounds are known for their unique chemical properties and are widely used in various chemical reactions, particularly in organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane typically involves the reaction of 4-nitrobenzyl alcohol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrobenzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The boron atom in the dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Coupling Reactions: Aryl halides, palladium catalysts, and bases like potassium carbonate.

Major Products

    Reduction: 4,4,5,5-Tetramethyl-2-[2-(4-aminobenzyloxy)-phenyl]-[1,3,2]dioxaborolane.

    Substitution: Various substituted dioxaborolanes depending on the nucleophile used.

    Coupling: Biaryl compounds with diverse functional groups.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the nitrobenzyloxy group. The boron atom can form stable complexes with other molecules, facilitating reactions such as coupling and substitution. The nitro group can undergo reduction, leading to the formation of amine derivatives with different biological activities.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler dioxaborolane compound without the nitrobenzyloxy group.

    2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains an isopropoxy group instead of the nitrobenzyloxy group.

    Allylboronic acid pinacol ester: Contains an allyl group and is used in similar coupling reactions.

Uniqueness

4,4,5,5-Tetramethyl-2-[2-(4-nitro-benzyloxy)-phenyl]-[1,3,2]dioxaborolane is unique due to the presence of the nitrobenzyloxy group, which enhances its reactivity and potential applications in various fields. The combination of the boron atom and the nitrobenzyloxy group allows for diverse chemical transformations and makes it a valuable compound in organic synthesis and scientific research.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[2-[(4-nitrophenyl)methoxy]phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BNO5/c1-18(2)19(3,4)26-20(25-18)16-7-5-6-8-17(16)24-13-14-9-11-15(12-10-14)21(22)23/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMZAFQENVFONJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OCC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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